7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

Catalog No.
S8139937
CAS No.
M.F
C6H3BrN2OS
M. Wt
231.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

Product Name

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

IUPAC Name

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)

InChI Key

SFFNZDXKMOSLNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)N=CN2)Br

Isomeric SMILES

C1=C(C2=C(S1)C(=O)N=CN2)Br
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7-bromo-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a thieno-pyrimidine structure with a bromine substituent at the 7-position. Its molecular formula is C6H3BrN2OSC_6H_3BrN_2OS, and it has a molar mass of approximately 231.07 g/mol. The compound is notable for its unique structural features, which include a fused thieno ring and a pyrimidinone moiety, contributing to its chemical reactivity and biological activity. The compound is primarily used in organic synthesis and has potential applications in medicinal chemistry due to its biological properties .

, including:

  • Bromination: This compound can undergo further bromination at other positions on the thieno or pyrimidine rings.
  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Cyclization: Under specific conditions, this compound can be involved in cyclization reactions to form more complex structures.

The typical reagents used in these reactions include nucleophiles (e.g., amines), electrophiles, and various solvents to facilitate the desired transformations .

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one exhibits significant biological activities, particularly in the field of medicinal chemistry. Research has indicated its potential as an antimicrobial and anticancer agent. The compound has shown inhibitory effects against specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential. For instance, it has been studied for its ability to inhibit diacylglycerol acyltransferase 1, an enzyme linked to lipid metabolism and obesity-related diseases .

The synthesis of 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one typically involves:

  • Starting Material: The synthesis begins with thieno[3,2-d]pyrimidin-4-one.
  • Bromination Reaction: N-bromosuccinimide (NBS) is commonly used as the brominating agent in a free radical bromination reaction. The reaction is usually conducted in carbon tetrachloride at elevated temperatures (around 60 °C) for several hours.
  • Purification: After the reaction completion, the crude product is purified through column chromatography using a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield the final product as a light yellow solid .

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic compounds.
  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications in treating infections and cancer.
  • Research Tool: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways .

Studies on 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one have focused on its interactions with biological targets. For example:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes such as diacylglycerol acyltransferase 1, which plays a role in lipid metabolism.
  • Mechanism of Action: The mechanism involves binding to the enzyme's active site, disrupting normal substrate interactions and potentially leading to altered metabolic outcomes .

Several compounds share structural similarities with 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Thieno[2,3-d]pyrimidin-4(3H)-oneSimilar thieno-pyrimidine coreDifferent substitution patterns
Thieno[3,2-d]pyrimidin-4-aminesContains amine instead of keto groupAltered biological activity
6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-oneBromine at position 6 instead of 7Variation in reactivity due to bromine position
7-Bromo-pyrido[3,2-d]pyrimidin-4-onePyridine ring fused instead of thienoPotentially different biological activities

Uniqueness

What makes 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one unique is its specific combination of functional groups and the position of the bromine substituent. This particular arrangement enhances its reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit certain enzymes while maintaining stability under various conditions highlights its potential as a lead compound for drug development .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.91495 g/mol

Monoisotopic Mass

229.91495 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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